5-{[5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
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Overview
Description
- This compound features an intriguing combination of functional groups, including a furan ring, a chloro substituent, and a diazinane-2,4,6-trione core.
- The furan ring contributes aromaticity and reactivity, while the chloro group introduces polarity and potential reactivity.
- The diazinane-2,4,6-trione moiety is a cyclic urea derivative, which can participate in various chemical reactions.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can explore general strategies for constructing similar structures.
- One potential approach could involve the condensation of a furan-2-carbaldehyde with a chloro-substituted diazinane-2,4,6-trione under appropriate conditions.
- Industrial production methods would likely involve optimization of reaction conditions, scalability, and purification steps.
Chemical Reactions Analysis
- Given its diverse functional groups, this compound could undergo several reactions:
Oxidation: The nitro group could be reduced to an amino group.
Substitution: The chloro group may participate in nucleophilic substitution reactions.
Cyclization: The diazinane-2,4,6-trione core could undergo intramolecular cyclization.
- Common reagents might include reducing agents (e.g., hydrogenation catalysts), nucleophiles (e.g., amines), and acid/base catalysts.
- Major products would depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA) and potential therapeutic applications.
Medicine: Assess its pharmacological properties, such as antimicrobial or anticancer effects.
Industry: Consider its use in materials science or as a starting material for drug synthesis.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
- Molecular targets and pathways could involve interactions with enzymes, receptors, or cellular processes.
Comparison with Similar Compounds
- While direct analogs of this compound are scarce, we can compare it to related structures:
Furan derivatives: Explore other furan-containing compounds.
Diazinane-2,4,6-triones: Investigate similar cyclic urea derivatives.
Nitro-substituted aromatics: Consider compounds with similar nitrophenyl moieties.
Properties
Molecular Formula |
C16H10ClN3O6 |
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Molecular Weight |
375.72 g/mol |
IUPAC Name |
5-[[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H10ClN3O6/c1-7-4-12(20(24)25)9(6-11(7)17)13-3-2-8(26-13)5-10-14(21)18-16(23)19-15(10)22/h2-6H,1H3,(H2,18,19,21,22,23) |
InChI Key |
OQYMTBSRWWCGHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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